Pinocembrin chalcone
Overview
Description
Synthesis Analysis
Pinocembrin chalcone can be synthesized biologically using microorganisms such as Escherichia coli. This process involves the action of three enzymes: phenylalanine ammonia lyase (PAL), 4-coumarate:CoA ligase (4CL), and chalcone synthase (CHS), to convert phenylalanine into pinocembrin. The engineering of E. coli strains to overexpress these enzymes, along with strategies to increase the malonyl-CoA level, has led to high production yields of pinocembrin (Kim, Lee, & Ahn, 2014).
Molecular Structure Analysis
The molecular structure of pinocembrin chalcone, like other chalcones, features a core structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structure is crucial for its biological activity and interaction with various biomolecules. Structural analysis through techniques like X-ray diffraction has provided insights into its planarity and intermolecular interactions, which are essential for understanding its pharmacological properties (Zárraga et al., 2020).
Chemical Reactions and Properties
Pinocembrin chalcone participates in various chemical reactions that highlight its reactivity, particularly related to its α,β-unsaturated carbonyl group. This functional group is involved in Michael addition reactions, which are significant in synthesizing numerous biologically active molecules. The chalcone's ability to undergo such reactions underscores its role as a versatile precursor in the biosynthesis of flavonoids and other related compounds (Rammohan et al., 2020).
Physical Properties Analysis
The physical properties of pinocembrin chalcone, including its melting point, solubility, and crystalline structure, are critical for its application in various scientific studies. These properties influence its extraction, purification, and formulation processes. For instance, the solubility of pinocembrin chalcone in different solvents affects its bioavailability and pharmacokinetics, aspects vital for its use in biological assays and drug development projects.
Chemical Properties Analysis
Pinocembrin chalcone exhibits a wide range of chemical properties, such as antioxidant, antimicrobial, and anti-inflammatory activities. These properties stem from its molecular structure, particularly the presence of hydroxyl groups and the unsaturated carbonyl system. The compound's ability to donate hydrogen atoms or electrons makes it a potent antioxidant, while its interaction with microbial membranes and enzymes underlies its antimicrobial activity. Additionally, its modulation of various signaling pathways contributes to its anti-inflammatory effects (Zhuang et al., 2017).
Scientific Research Applications
Neuroprotection and Oxidative Stress Amelioration
Pinocembrin chalcone has shown potential in inducing the Nrf2/HO-1 axis, leading to the amelioration of oxidative stress and neuroprotection (Habtemariam, 2019).
Antibacterial Activity
This compound exhibits antibacterial activity against both susceptible and resistant strains of Neisseria gonorrhoeae, suggesting its potential in addressing bacterial infections (Ruddock et al., 2011).
Breast Cancer Treatment
It interacts with both estrogen receptor-positive and negative breast cancer markers, indicating a possible role in treating ER-negative breast cancer (Fadilah, 2018).
Anti-inflammatory Activity
Significant topical anti-inflammatory activity was observed in assays involving TPA-induced ear edema in rats (Tuchinda et al., 2002).
Natural Occurrence
It is found in the leaves of Litsea fruticosa and other plants (Liu et al., 2013).
Vascular Smooth Muscle Cell Proliferation Inhibition
It has been effective in inhibiting angiotensin II-induced proliferation and migration in rat vascular smooth muscle cells (Shen Yan-jin, 2014).
Antifungal Activity
Pinocembrin chalcone also exhibits antifungal activity against Candida albicans (López et al., 2002).
Metabolic Engineering in E. coli
A high production yield of pinocembrin was achieved using genetically engineered Escherichia coli, demonstrating its potential for large-scale production (Kim et al., 2014).
properties
IUPAC Name |
(E)-3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYXTWZXLWHMBX-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101343555 | |
Record name | Pinocembrin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pinocembrin chalcone | |
CAS RN |
4197-97-1 | |
Record name | Pinocembrin chalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101343555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.